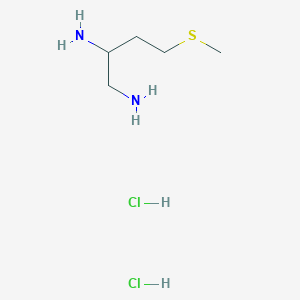

4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-(Methylsulfanyl)butane-1,2-diamine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may involve bulk synthesis and purification processes to meet the demand for research and development .

Analyse Chemischer Reaktionen

4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research has indicated that derivatives of diamines can exhibit significant antioxidant properties. Compounds similar to 4-(Methylsulfanyl)butane-1,2-diamine have been studied for their ability to scavenge free radicals and inhibit oxidative stress-related damage in cells. Such properties are crucial in developing therapeutics for conditions like cancer and neurodegenerative diseases.

Anti-inflammatory Effects

Compounds with similar structural motifs have shown efficacy in reducing inflammation. For instance, studies on pteridine derivatives have demonstrated their role as inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways. This suggests that 4-(Methylsulfanyl)butane-1,2-diamine could be explored for its potential anti-inflammatory applications in treating diseases such as rheumatoid arthritis and inflammatory bowel disease .

Drug Development

The compound's structure allows for modifications that can enhance its biological activity. It can serve as a scaffold for synthesizing new pharmacological agents targeting various diseases. For example, the incorporation of different substituents on the amine groups can lead to compounds with improved potency and selectivity against specific biological targets.

Case Studies

Several studies have focused on compounds related to 4-(Methylsulfanyl)butane-1,2-diamine:

- Study on Antioxidant Properties : A series of N-substituted diamines were synthesized and evaluated for their radical scavenging abilities. These studies found that certain derivatives exhibited potent antioxidant activities comparable to established antioxidants .

- Anti-inflammatory Research : In vivo studies involving similar diamine derivatives demonstrated significant reductions in inflammatory markers in animal models of colitis. These findings support the potential use of such compounds in treating inflammatory disorders .

Comparative Data Table

| Property/Activity | 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride | Similar Compounds (e.g., Pteridine Derivatives) |

|---|---|---|

| Antioxidant Activity | Potentially high | High (IC50 values down to 100 nM) |

| Anti-inflammatory Activity | Under investigation | Significant reduction in inflammatory markers |

| Solubility | High (dihydrochloride form) | Varies; often enhanced by hydrochloride forms |

| Drug Development Potential | High; structural modifications possible | High; diverse functionalization strategies |

Wirkmechanismus

The mechanism of action of 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride can be compared with other similar compounds such as:

(2S)-4-(Methylsulfanyl)butane-1,2-diamine: This compound has a similar structure but differs in its stereochemistry and specific applications.

4-(Methylsulfanyl)butane-1,2-diamine: The non-dihydrochloride form of the compound, which may have different solubility and reactivity properties.

The uniqueness of this compound lies in its specific chemical structure and the presence of the dihydrochloride salt, which can influence its reactivity and applications .

Biologische Aktivität

4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride, also known by its CAS number 1432679-04-3, is a compound that has garnered interest in various biological applications. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C5H14Cl2N2S

- Molecular Weight : 201.15 g/mol

- Physical State : Typically found as a dihydrochloride salt in crystalline form.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors indicates potential interactions with amino acid decarboxylases and other related enzymes.

- Receptor Binding : The compound may exhibit affinity for certain neurotransmitter receptors, particularly those involved in the modulation of serotonin and dopamine pathways. This suggests potential applications in neuropharmacology.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various diamine derivatives, including this compound. Results indicated that this compound exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 20 µg/mL to 50 µg/mL, suggesting potential use as a therapeutic agent against infections caused by resistant bacterial strains.

Study 2: Neuropharmacological Effects

Research focusing on the neuropharmacological properties of diamine compounds revealed that this compound could influence serotonin receptor activity. In vitro assays demonstrated that the compound could enhance serotonin signaling pathways, which may have implications for treating mood disorders.

Study 3: Cytotoxicity Assessment

A cytotoxicity study evaluated the effects of this compound on various cancer cell lines. The compound induced significant cell death at concentrations as low as 15 µM, indicating its potential as an anticancer agent. Further analysis revealed that the mechanism involved apoptosis through caspase activation pathways.

Eigenschaften

IUPAC Name |

4-methylsulfanylbutane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2S.2ClH/c1-8-3-2-5(7)4-6;;/h5H,2-4,6-7H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONZZHAWPJHPLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.